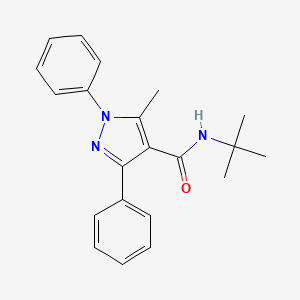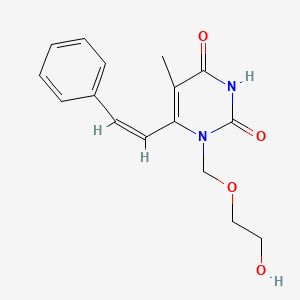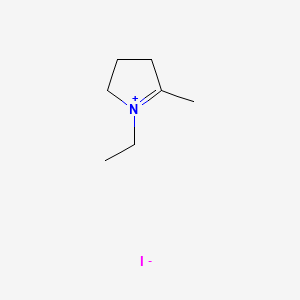
2H-Pyrrolium, 1-ethyl-3,4-dihydro-5-methyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrrolium, 1-ethyl-3,4-dihydro-5-methyl-, iodide is a heterocyclic organic compound It is a derivative of pyrrolium, a five-membered aromatic ring containing nitrogen The compound is characterized by the presence of an ethyl group at the 1-position, a methyl group at the 5-position, and an iodide ion as a counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrolium, 1-ethyl-3,4-dihydro-5-methyl-, iodide typically involves the alkylation of a pyrrolium precursor. One common method is the reaction of 3,4-dihydro-5-methylpyrrole with ethyl iodide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in the pyrrole ring attacks the ethyl iodide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrolium, 1-ethyl-3,4-dihydro-5-methyl-, iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, cyanides, and amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrrolium salts.
Scientific Research Applications
2H-Pyrrolium, 1-ethyl-3,4-dihydro-5-methyl-, iodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 2H-Pyrrolium, 1-ethyl-3,4-dihydro-5-methyl-, iodide exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, leading to changes in cellular processes. The exact pathways involved are still under investigation and may vary depending on the specific derivative and application.
Comparison with Similar Compounds
Similar Compounds
2H-Pyrrolium, 3,4-dihydro-1-methyl-5-phenyl-, hydroxide: Another pyrrolium derivative with different substituents.
3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one: A related compound with a similar core structure but different functional groups.
Uniqueness
2H-Pyrrolium, 1-ethyl-3,4-dihydro-5-methyl-, iodide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
73612-26-7 |
|---|---|
Molecular Formula |
C7H14IN |
Molecular Weight |
239.10 g/mol |
IUPAC Name |
1-ethyl-5-methyl-3,4-dihydro-2H-pyrrol-1-ium;iodide |
InChI |
InChI=1S/C7H14N.HI/c1-3-8-6-4-5-7(8)2;/h3-6H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
LEACODNDKPOPGL-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C(CCC1)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


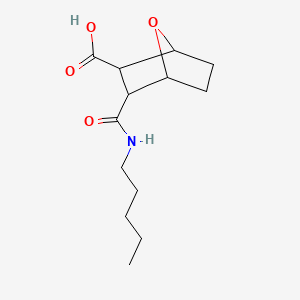
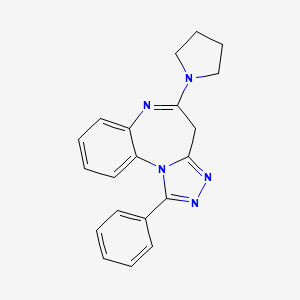
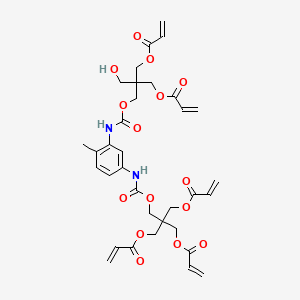
![(Z)-but-2-enedioic acid;phenyl-[4-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoyl]piperazin-1-yl]methanone](/img/structure/B15188781.png)
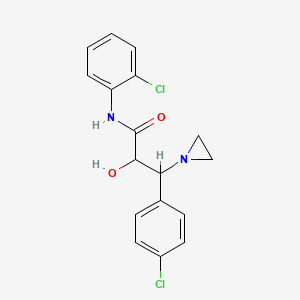
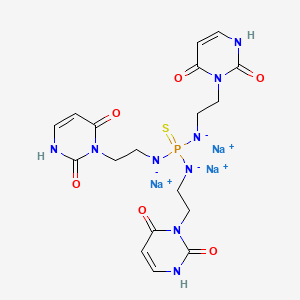
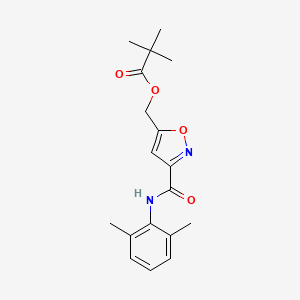
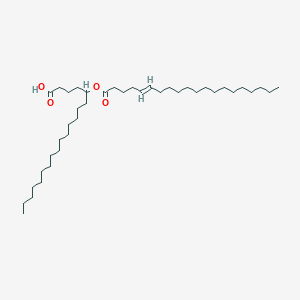
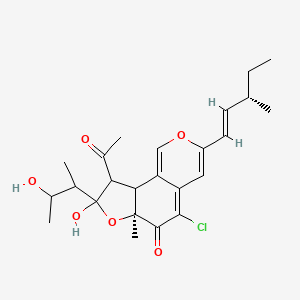
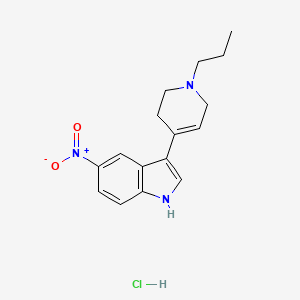
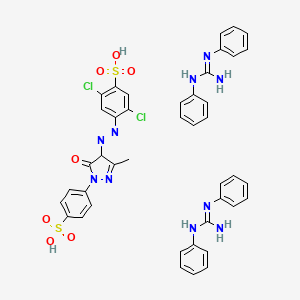
![(4R)-3-[(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B15188845.png)
